molecular formula C9H8N4O2 B13133956 6-Amino-3-phenyl-1,3,5-triazine-2,4(1H,3H)-dione CAS No. 61464-86-6

6-Amino-3-phenyl-1,3,5-triazine-2,4(1H,3H)-dione

Cat. No.: B13133956
CAS No.: 61464-86-6
M. Wt: 204.19 g/mol
InChI Key: LMABYIHWCOTOCA-UHFFFAOYSA-N
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Description

6-Amino-3-phenyl-1,3,5-triazine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of triazine derivatives This compound is characterized by a triazine ring, which is a six-membered ring containing three nitrogen atoms The presence of an amino group and a phenyl group attached to the triazine ring makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-phenyl-1,3,5-triazine-2,4(1H,3H)-dione can be achieved through several methods. One common approach involves the reaction of cyanuric chloride with aniline in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the amino group from aniline. The reaction is typically carried out in an organic solvent like ethanol or acetone at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-phenyl-1,3,5-triazine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents, and are usually conducted in the presence of catalysts or under specific temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted triazine compounds.

Scientific Research Applications

6-Amino-3-phenyl-1,3,5-triazine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Medicine: Research is ongoing to explore its potential as an anticancer or antimicrobial agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-3-phenyl-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-1,3,5-triazine-2,4-dione: Lacks the phenyl group, which may affect its reactivity and applications.

    3-Phenyl-1,3,5-triazine-2,4(1H,3H)-dione:

    6-Chloro-3-phenyl-1,3,5-triazine-2,4(1H,3H)-dione: The presence of a chlorine atom instead of an amino group can lead to different reactivity and applications.

Uniqueness

6-Amino-3-phenyl-1,3,5-triazine-2,4(1H,3H)-dione is unique due to the presence of both an amino group and a phenyl group on the triazine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

61464-86-6

Molecular Formula

C9H8N4O2

Molecular Weight

204.19 g/mol

IUPAC Name

6-amino-3-phenyl-1H-1,3,5-triazine-2,4-dione

InChI

InChI=1S/C9H8N4O2/c10-7-11-8(14)13(9(15)12-7)6-4-2-1-3-5-6/h1-5H,(H3,10,11,12,14,15)

InChI Key

LMABYIHWCOTOCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)NC(=NC2=O)N

Origin of Product

United States

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